molecular formula C12H10ClNO2 B14014298 2-Chloro-1-ethyl-1H-indole-3,7-dicarbaldehyde CAS No. 66335-13-5

2-Chloro-1-ethyl-1H-indole-3,7-dicarbaldehyde

Cat. No.: B14014298
CAS No.: 66335-13-5
M. Wt: 235.66 g/mol
InChI Key: OBIRPWIAZKMYJU-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the chlorination of 1-ethyl-indole followed by formylation at the 3 and 7 positions. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride and formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic benefits.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is unique due to the presence of both chlorine and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .

Properties

CAS No.

66335-13-5

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-chloro-1-ethylindole-3,7-dicarbaldehyde

InChI

InChI=1S/C12H10ClNO2/c1-2-14-11-8(6-15)4-3-5-9(11)10(7-16)12(14)13/h3-7H,2H2,1H3

InChI Key

OBIRPWIAZKMYJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=C2C(=C1Cl)C=O)C=O

Origin of Product

United States

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